1-Acetyl-3,2-toluyl-5-fluorouracil
Overview
Description
1-Acetyl-3-o-toluyl-5-fluorouracil is a potent antineoplastic agent. It is a derivative of fluorouracil, a widely used chemotherapeutic agent. This compound is known for its significant anti-tumor activity, particularly against solid tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3-o-toluyl-5-fluorouracil involves the acetylation of 3-o-toluyl-5-fluorouracil. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a catalyst like pyridine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 1-Acetyl-3-o-toluyl-5-fluorouracil follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-3-o-toluyl-5-fluorouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
1-Acetyl-3-o-toluyl-5-fluorouracil has several scientific research applications:
Chemistry: Used as a reference compound in various chemical studies.
Biology: Studied for its effects on cellular processes and mechanisms.
Medicine: Investigated for its potential as a chemotherapeutic agent against various cancers.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of 1-Acetyl-3-o-toluyl-5-fluorouracil involves its incorporation into RNA and DNA, disrupting their normal function. This leads to the inhibition of cell division and induces apoptosis in cancer cells. The compound targets rapidly dividing cells, making it effective against tumors .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar mechanism of action.
Capecitabine: An oral prodrug of 5-fluorouracil.
Tegafur: Another prodrug of 5-fluorouracil used in combination therapies
Uniqueness
1-Acetyl-3-o-toluyl-5-fluorouracil is unique due to its specific acetyl and toluyl modifications, which enhance its anti-tumor activity and reduce side effects compared to other fluorouracil derivatives .
Properties
IUPAC Name |
1-acetyl-5-fluoro-3-(2-methylbenzoyl)pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c1-8-5-3-4-6-10(8)12(19)17-13(20)11(15)7-16(9(2)18)14(17)21/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXHAKVGNKHFMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(=O)C(=CN(C2=O)C(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222129 | |
Record name | 1-Acetyl-3,2-toluyl-5-fluorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71861-76-2 | |
Record name | 1-Acetyl-5-fluoro-3-(2-methylbenzoyl)-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71861-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetyl-3,2-toluyl-5-fluorouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071861762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetyl-3,2-toluyl-5-fluorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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